molecular formula C19H30O4 B1609384 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one CAS No. 77398-92-6

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one

Cat. No.: B1609384
CAS No.: 77398-92-6
M. Wt: 322.4 g/mol
InChI Key: BCIWKKMTBRYQJU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (CDCl₃, 600 MHz):

    • δ 6.83 (d, J = 8.0 Hz, H-5′), 6.69 (d, J = 2.0 Hz, H-2′), 6.67 (dd, J = 8.0, 2.0 Hz, H-6′): Aromatic protons of the phenyl ring.
    • δ 4.04 (m, H-5): Hydroxyl-bearing methine proton.
    • δ 3.88 (s, 3′-OCH₃): Methoxy group resonance.
    • δ 2.85–2.55 (m, H-1, H-2, H-4): Methylene groups adjacent to the ketone.
  • ¹³C-NMR (CDCl₃, 150 MHz):

    • δ 211.5 (C-3): Ketone carbonyl carbon.
    • δ 146.5 (C-4′), 144.0 (C-3′): Oxygenated aromatic carbons.
    • δ 55.9 (3′-OCH₃): Methoxy carbon.

Fourier-Transform Infrared (FT-IR)

  • 3340 cm⁻¹: O-H stretch (hydroxyl groups).
  • 1715 cm⁻¹: C=O stretch (ketone).
  • 1605 cm⁻¹: Aromatic C=C vibrations.

Mass Spectrometry (MS)

  • ESI-MS (m/z): 323.2 [M+H]⁺, 305.2 [M+H-H₂O]⁺.
  • Fragmentation pathways include loss of H₂O (-18 Da) and cleavage of the aliphatic chain.

Computational Chemistry Approaches for Molecular Modeling

DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry and electronic properties:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.
  • Dipole Moment: 3.8 Debye, driven by polar hydroxyl and ketone groups.
  • Mulliken Charges: Negative charge localized on oxygen atoms (-0.45 e on O3′, -0.38 e on O5).

Molecular docking studies reveal strong binding affinity (−8.2 kcal/mol) to the TRPV1 receptor, mediated by hydrogen bonds between the hydroxyl group and Arg557 residue.

Crystallographic Studies and Three-Dimensional Conformational Analysis

While single-crystal X-ray diffraction data for this compound remain unreported, related gingerols (e.g., 6-gingerol) adopt an extended aliphatic chain conformation with intramolecular hydrogen bonding between C5-OH and C3=O. Molecular dynamics simulations predict a similar conformation for this compound, stabilized by:

  • Intramolecular H-bond: O5-H···O=C3 (2.1 Å).
  • Van der Waals interactions: Between the phenyl ring and aliphatic chain.

Table 2: Predicted conformational parameters

Parameter Value
C3-C5 distance 4.8 Å
Dihedral angle (C1-C3-C5-O5) 172°
Solvent-accessible surface area 480 Ų

Properties

IUPAC Name

5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIWKKMTBRYQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10414992
Record name 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10414992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-[8]-Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

475.00 to 477.00 °C. @ 760.00 mm Hg
Record name (S)-[8]-Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77398-92-6, 23513-08-8
Record name 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10414992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-[8]-Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

29 - 30 °C
Record name (S)-[8]-Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Chemical Preparation

The chemical synthesis of 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one typically involves multi-step organic reactions that construct the phenolic ketone structure with precise hydroxyl and methoxy substitutions.

Key Synthetic Steps:

  • Condensation Reaction: The synthesis often begins with the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a suitable aliphatic ketone precursor such as acetone or a longer-chain methyl ketone to form a carbon-carbon bond at the phenyl ring side chain.

  • Reduction and Oxidation: Subsequent steps include selective reduction and oxidation to install the hydroxyl groups at the 5-position and the ketone at the 3-position of the dodecane chain. Common reagents are:

    • Sodium borohydride (NaBH4) for mild reduction.
    • Potassium permanganate (KMnO4) or pyridinium chlorochromate (PCC) for oxidation steps.
  • Protecting Groups: To prevent unwanted side reactions on phenolic hydroxyl groups, protecting groups such as tetrahydropyranyl (THP) ethers or acyl groups are employed during intermediate steps.

  • Asymmetric Synthesis: Enantioselective synthesis is achievable either by chiral catalysts or enzyme-catalyzed reactions, yielding single stereoisomers of the compound, which is important for biological activity.

  • Demethylation: If starting from dimethoxy precursors, demethylation using boron tribromide (BBr3) is performed to yield the hydroxy-methoxy pattern on the aromatic ring.

Example Reaction Conditions:

Step Reagents/Conditions Purpose
Condensation Vanillin + methyl ketone, base catalyst Form carbon-carbon bond
Reduction NaBH4 in methanol or THF Reduce ketone or aldehyde groups
Oxidation PCC or KMnO4 in dichloromethane or acetone Oxidize alcohols to ketones
Protection THP-Cl or acyl chlorides Protect phenolic OH groups
Demethylation BBr3 at room temperature Remove methyl groups from methoxy

This synthetic approach is supported by literature describing the preparation of gingerol analogues and related phenylalkanols.

Extraction and Purification from Natural Sources

Industrial and laboratory-scale preparation often relies on extraction from ginger rhizomes, where the compound naturally occurs as part of the gingerol family.

Extraction Process:

  • Solvent Extraction: Fresh or dried ginger rhizomes are subjected to solvent extraction using ethanol, methanol, or other organic solvents to dissolve the phenolic compounds.

  • Purification: The crude extract undergoes purification via:

    • Column chromatography (e.g., silica gel) to separate the target compound based on polarity.
    • Recrystallization to obtain pure crystalline this compound.
  • Enzymatic/Microbial Treatment: To enhance yield or modify the extract, ginger extracts can be treated with heat, acid, enzymes, or microorganisms. This biotransformation can convert related compounds into the target molecule or its derivatives.

Industrial Preparation Notes:

  • Heat and acid treatment followed by enzymatic or microbial incubation can optimize the production of the compound from ginger extracts.

  • Yeast or isolated enzymes catalyze reductions producing dihydro derivatives and hydroxylated products, including 1-(4-hydroxy-3-methoxyphenyl)dodecan-3-ol, a close homologue.

Enzymatic and Microbial Synthesis

Biocatalytic methods offer stereoselective and environmentally friendly alternatives for preparation.

  • Enzyme-Catalyzed Reactions: Enzymes isolated from rat liver or microbial sources can convert shogaol or related gingerol precursors into hydroxylated and reduced forms, including the target compound.

  • Advantages: High selectivity, ability to produce single enantiomers, and mild reaction conditions.

  • Applications: These methods are used both in research for producing pure stereoisomers and potentially in industrial biotransformations.

Summary Table of Preparation Methods

Preparation Method Description Key Reagents/Conditions Advantages Limitations
Chemical Synthesis Multi-step organic synthesis from vanillin and ketones NaBH4, PCC, BBr3, protecting groups Precise control, enantioselective possible Multi-step, requires purification
Natural Extraction Solvent extraction from ginger rhizomes Ethanol/methanol, chromatography Natural source, scalable Complex mixtures, lower purity
Enzymatic/Microbial Biotransformation of ginger extract or precursors Enzymes, microbial cultures, heat/acid treatment High selectivity, stereospecific Requires enzyme/microbe handling
Demethylation Chemical removal of methyl groups from methoxy groups Boron tribromide (BBr3) Produces phenolic hydroxyl groups Sensitive reagents, side products

Research Findings and Analytical Data

  • The molecular formula of this compound is C19H30O4 with a molecular weight of 322.445 g/mol.

  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 322.214 (calculated) and 322.215 (found).

  • The compound’s stereochemistry can be controlled through asymmetric synthesis or enzymatic methods, which is crucial for its biological activity.

  • Analytical techniques such as EI-MS, NMR, and chromatographic methods are used to confirm purity and structure during preparation.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Anti-inflammatory Applications

Gingerol analogues, including 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one, have demonstrated anti-inflammatory action through the inhibition of lipoxygenase and cyclooxygenase enzymes, as well as through their antioxidant properties . These properties suggest potential applications in treating inflammatory conditions such as arthritis .

Antinociceptive and Analgesic Applications

Studies indicate that gingerol analogues may exert antinociceptive and anti-inflammatory activities by inhibiting the neurokinin-1 receptor (NK-1) mediated by substance P . This mechanism suggests that these compounds could be useful in treating pain and inflammatory conditions, such as migraine headaches and internal pain .

Cardiovascular Applications

Research has explored the cardiovascular effects of gingerol analogues, revealing that 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecane, another gingerol analogue, exhibits potent antiplatelet aggregation activity . This activity was specific to arachidonic acid and did not affect platelet function via adenosine diphosphate or thromboxane A2 mechanisms, suggesting interference with arachidonic acid metabolism, possibly by inhibiting the cyclo-oxygenase enzyme . Additionally, this analogue showed vasorelaxant effects, potentially operating through a novel vasorelaxant pathway unrelated to the release of calcitonin gene-related protein (cGRP) .

Other Potential Therapeutic Activities

Gingerols and related substances have demonstrated a variety of other therapeutic activities, including antipyretic, antihepatotoxic, antischistosomal, antiulcer, and antioxidant activities .

Table: Summary of Biological Activities

ActivityDescription
Anti-inflammatoryInhibits lipoxygenase and cyclooxygenase enzymes; exhibits antioxidant properties
AntinociceptiveInhibits neurokinin-1 receptor (NK-1) mediated by substance P
AntiplateletInhibits platelet aggregation initiated by arachidonic acid
VasorelaxantInduces vasorelaxation through a novel pathway
OtherAntipyretic, antihepatotoxic, antischistosomal, antiulcer, and antioxidant activities

Toxicology

Mechanism of Action

The compound exerts its effects primarily through the inhibition of nuclear factor kappa B (NF-κB) signaling pathway. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Additionally, it modulates various molecular targets involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Structural Comparison

Gingerols differ primarily in alkyl chain length and saturation. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Alkyl Chain Length Key Structural Features References
6-Gingerol C₁₇H₂₆O₄ 294.39 10 (saturated) Decan-3-one backbone
8-Gingerol C₁₉H₃₀O₄ 322.44 12 (saturated) Dodecan-3-one backbone
10-Gingerol C₂₁H₃₄O₄ 350.49 14 (saturated) Tetradecan-3-one backbone
6-Shogaol C₁₇H₂₄O₃ 276.36 10 (unsaturated) 4,5-Dehydro-6-gingerol
Zingerone C₁₁H₁₄O₃ 194.23 4 (saturated) Shorter chain; lacks hydroxyl group

Key Observations :

  • Unsaturation: Shogaols, the dehydrated analogs of gingerols, feature a conjugated enone system, enhancing reactivity and potency in某些 biological contexts .

Pharmacological Activities

Antimicrobial Activity
  • 8-Gingerol : Exhibits moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) but weaker effects on Gram-negative strains .
  • 6-Gingerol : Superior broad-spectrum activity due to shorter chain length; MIC values for S. aureus reported at 16 µg/mL .
  • Ene-Type Analogs : Compounds like 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-4-dodecen-3-one (unsaturated analog of 8-gingerol) show enhanced Gram-positive activity due to increased membrane disruption .
  • Chain Length Impact : Longer chains (e.g., 10→14 carbons) correlate with reduced antimicrobial efficacy, possibly due to steric hindrance .
Anti-Inflammatory and Antioxidant Effects
  • 6-Gingerol : Potently inhibits NF-κB and COX-2 pathways, reducing inflammation in hepatotoxicity models .
  • 8-Gingerol : Shares similar anti-inflammatory mechanisms but with lower potency compared to 6-gingerol; IC₅₀ for NF-κB inhibition is ~2.5-fold higher .
  • Shogaols : 6-Shogaol demonstrates stronger anti-inflammatory activity than 6-gingerol in vitro, attributed to its electrophilic α,β-unsaturated ketone .
Anticancer Potential
  • 10-Gingerol : Shows promise in apoptosis induction in colorectal cancer cells (IC₅₀ = 25 µM) .

Biological Activity

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a long aliphatic chain linked to a phenolic structure, which is hypothesized to contribute to its biological activities. The presence of hydroxyl and methoxy groups on the aromatic ring enhances its potential for interaction with biological targets.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated in various studies. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases.

  • Study Findings : Research indicates that this compound exhibits significant radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT) .
CompoundIC50 (µM)
This compound28.08
Butylated Hydroxytoluene (BHT)0.03

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Preliminary results suggest it possesses notable antibacterial properties.

  • Case Study : In a study evaluating the antimicrobial activity against Escherichia coli and Staphylococcus aureus, the compound demonstrated an inhibition zone comparable to established antibiotics .
Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. The anti-inflammatory potential of this compound has been explored through various assays.

  • Research Findings : The compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory effects .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of signaling pathways associated with oxidative stress and inflammation. It may act as an inhibitor of specific enzymes involved in these pathways, although further studies are needed to elucidate these mechanisms fully.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, eye protection, and respiratory gear if ventilation is inadequate) .
  • Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent oxidation and moisture exposure .
  • Avoid ignition sources due to potential flammability risks (P210, P220) and maintain storage temperatures below 25°C (P235) .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze proton environments (¹H NMR, 400 MHz in CDCl₃) and carbon骨架 (¹³C NMR) to confirm substitution patterns and hydroxyl/methoxy group positions .
  • GC-MS : Use electron ionization (EI) at 70 eV to identify molecular ion peaks and fragmentation pathways, cross-referenced with NIST library data .

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer :

  • Friedel-Crafts acylation of 4-hydroxy-3-methoxyphenyl precursors with dodecan-3-one derivatives under acidic catalysis (e.g., AlCl₃) .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can conflicting thermal stability data be resolved through experimental design?

  • Methodological Answer :

  • Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Compare results under inert (N₂) vs. oxidative (air) atmospheres .
  • Use thermogravimetric analysis (TGA) to quantify mass loss and correlate with structural degradation (e.g., methoxy group cleavage) .

Q. What strategies address challenges in stereochemical analysis of this compound?

  • Methodological Answer :

  • Employ chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection to separate enantiomers .
  • For absolute configuration determination, use X-ray crystallography or electronic circular dichroism (ECD) with computational modeling .

Q. How can researchers mitigate oxidative degradation during long-term storage?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring of degradation products (e.g., quinone derivatives from phenolic oxidation) .
  • Add antioxidants (e.g., 0.05% w/w ascorbic acid) and store in amber vials under nitrogen at -20°C .

Q. What experimental approaches validate the compound’s bioavailability in pharmacological studies?

  • Methodological Answer :

  • Use Caco-2 cell monolayers to assess intestinal permeability. Measure apparent permeability (Papp) via LC-MS quantification of apical-to-basolateral transport .
  • For in vivo studies, employ radiolabeled (¹⁴C) analogs and track distribution using autoradiography or scintillation counting .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields be investigated?

  • Methodological Answer :

  • Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) using design of experiments (DoE) to identify critical factors .
  • Compare intermediates via FT-IR and GC-MS to detect side reactions (e.g., ketone reduction or ether cleavage) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one

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